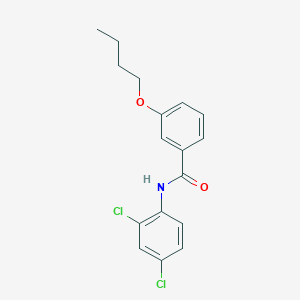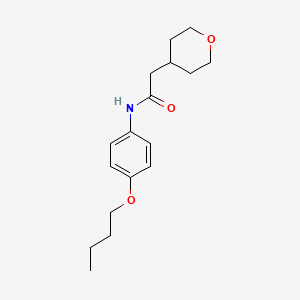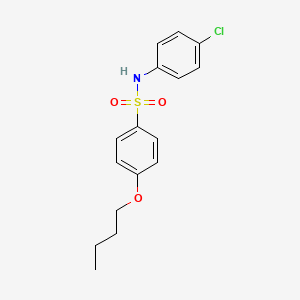
2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as MI-2, is a small molecule inhibitor that selectively targets the MDM2-p53 protein-protein interaction. The MDM2 protein is an important negative regulator of the tumor suppressor p53, which plays a crucial role in preventing the development of cancer. MI-2 has been shown to effectively inhibit the MDM2-p53 interaction in vitro and in vivo, providing a promising therapeutic strategy for cancer treatment.
Wirkmechanismus
The MDM2 protein binds to the p53 protein and promotes its degradation, thereby suppressing its tumor suppressor function. 2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide selectively binds to the MDM2 protein and disrupts its interaction with p53, leading to the stabilization and activation of p53 and subsequent induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to effectively inhibit the growth of cancer cells in vitro and in vivo, with minimal toxicity to normal cells. In addition to its direct effects on the MDM2-p53 interaction, 2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to modulate other cellular pathways, such as the PI3K/AKT/mTOR pathway and the NF-κB pathway, which are involved in cancer cell survival and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide is its high selectivity for the MDM2 protein, which reduces the potential for off-target effects. However, 2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has relatively poor solubility in water, which can limit its use in certain experimental settings. In addition, further studies are needed to determine the optimal dosing regimen and potential drug-drug interactions with other cancer therapies.
Zukünftige Richtungen
For research on 2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide include the development of more potent and selective analogs, as well as the investigation of its efficacy in combination with other cancer therapies. In addition, the identification of biomarkers that can predict response to 2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide treatment may help to personalize cancer therapy and improve patient outcomes. Furthermore, the use of 2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide as a tool compound to study the MDM2-p53 pathway may provide insights into the development of new cancer therapies targeting this pathway.
Synthesemethoden
The synthesis of 2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide involves a multistep process that starts with the reaction of 2-nitrobenzaldehyde with 2-methylbenzylamine to form an imine intermediate. The imine is then reduced with sodium borohydride to yield the corresponding amine, which is subsequently reacted with phthalic anhydride to form the isoindolinecarboxamide ring system. The final step involves the nitration of the nitro group in the presence of nitric acid to form 2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide.
Wissenschaftliche Forschungsanwendungen
2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied in preclinical models of cancer, demonstrating potent antitumor activity in various cancer types, including leukemia, breast cancer, and lung cancer. In addition to its direct effects on the MDM2-p53 interaction, 2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit angiogenesis and metastasis.
Eigenschaften
IUPAC Name |
2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O5/c1-13-6-2-4-8-18(13)24-21(27)15-11-10-14(12-16(15)22(24)28)20(26)23-17-7-3-5-9-19(17)25(29)30/h2-12H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMKAYGSRBFHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5150601.png)



![10-(3-chlorophenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5150651.png)
![2-(5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5150666.png)
![4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5150675.png)



![1-(3,5-dimethylphenyl)-4-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B5150688.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5150690.png)
![2-({1-[3-(benzyloxy)-2-hydroxypropyl]-4-piperidinyl}carbonyl)-N-phenylhydrazinecarbothioamide](/img/structure/B5150698.png)